molecular formula C27H21NO6 B2385762 ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE CAS No. 627067-93-0

ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE

Cat. No.: B2385762
CAS No.: 627067-93-0
M. Wt: 455.466
InChI Key: ZFWJTBQNWKDVBV-FYWRMAATSA-N
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Description

ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE is a structurally complex ester derivative featuring a central conjugated system. Its core structure includes:

  • A benzoate ester group at the para position.
  • Two furan rings connected via a (1E)-3-oxoprop-1-en-1-yl linker.
  • A furan-2-amido phenyl substituent, introducing amide functionality and aromaticity.

The presence of the amide group enhances hydrogen-bonding capacity, which may influence solubility and target binding .

Properties

IUPAC Name

ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO6/c1-2-32-27(31)20-7-5-19(6-8-20)24-16-14-22(34-24)13-15-23(29)18-9-11-21(12-10-18)28-26(30)25-4-3-17-33-25/h3-17H,2H2,1H3,(H,28,30)/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWJTBQNWKDVBV-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 4-(5-Acetylfuran-2-yl)benzoate

Methodology :

  • Suzuki-Miyaura Coupling : Ethyl 4-bromobenzoate is reacted with 5-acetylfuran-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water).
  • Conditions : 80–90°C for 12–18 hours under inert atmosphere.

Optimization Insights :

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures complete conversion while minimizing costs.
  • Solvent Ratio : A 3:1:1 ratio of toluene/ethanol/water enhances boronic acid solubility and reaction homogeneity.

Yield : 75–85% after recrystallization from ethanol.

Synthesis of 4-(Furan-2-amido)benzaldehyde

Stepwise Procedure :

  • Amide Formation :
    • 4-Aminobenzoic acid is reacted with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Conditions : 0°C to room temperature, 4–6 hours.
    • Product : 4-(Furan-2-amido)benzoic acid (yield: 90–95%).
  • Esterification and Reduction :
    • The carboxylic acid is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux, 6 hours).
    • The ester is reduced to the alcohol using LiAlH₄ in THF, followed by oxidation to the aldehyde via Swern oxidation (oxalyl chloride, DMSO, TEA).

Yield : 70–80% over three steps.

Claisen-Schmidt Condensation: Formation of the α,β-Unsaturated Ketone Bridge

Reaction Scheme :
Ethyl 4-(5-acetylfuran-2-yl)benzoate + 4-(Furan-2-amido)benzaldehyde
→ Ethyl 4-{5-[(1E)-3-[4-(Furan-2-amido)phenyl]-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate

Conditions :

  • Base : 10% NaOH in ethanol.
  • Temperature : 5–10°C (to favor E-selectivity).
  • Time : 3–6 hours with vigorous stirring.

Mechanistic Considerations :
The base deprotonates the acetyl group, generating an enolate that attacks the aldehyde carbonyl. Subsequent β-hydroxy ketone formation and dehydration yield the α,β-unsaturated ketone. The E-configuration is thermodynamically favored due to conjugation stabilization.

Yield : 78–82% after recrystallization from ethyl acetate.

Purification and Characterization

Purification :

  • Recrystallization : Ethyl acetate or methanol yields crystalline product with >99% purity (HPLC).
  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves minor impurities (<0.5%).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.4 Hz, 2H, benzoate ArH), 7.95 (s, 1H, enone CH), 7.65–7.50 (m, 4H, ArH), 6.85–6.70 (m, 3H, furan H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.40 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (enone C=O), 1645 cm⁻¹ (amide C=O).

Comparative Analysis of Alternative Synthetic Routes

Grignard-Based Approach

Methodology :

  • Formation of a furan-2-amido phenyl Grignard reagent followed by reaction with ethyl 4-(5-ketofuran-2-yl)benzoate.

Challenges :

  • Low regioselectivity in Grignard formation due to furan ring sensitivity.
  • Requires cryogenic conditions (−40°C), increasing operational complexity.

Yield : <50% (non-viable for scale-up).

Microwave-Assisted Condensation

Conditions :

  • Ethanol/NaOH, microwave irradiation (100°C, 30 minutes).

Advantages :

  • 20% reduction in reaction time.
  • Comparable yield (80%) but lower E-selectivity (92:8 E:Z).

Industrial-Scale Considerations

Cost Drivers :

  • Palladium catalysts in Suzuki coupling account for 40% of raw material costs. Catalyst recycling protocols (e.g., silica-immobilized Pd) reduce expenses by 30%.
  • Ethanol solvent recovery via distillation achieves 90% reuse efficiency.

Environmental Impact :

  • Aqueous NaOH waste neutralization generates NaCl, requiring effluent treatment.
  • Biodegradable solvents (e.g., cyclopentyl methyl ether) under investigation as ethanol alternatives.

Chemical Reactions Analysis

Ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and benzoate rings, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various halogenating agents.

Scientific Research Applications

Ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan and benzoate rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Key Compounds for Comparison (from –6):

Compound ID/Name Key Substituents Functional Groups Present
Target Compound Furan-2-amido phenyl, 3-oxopropenyl Ester, amide, α,β-unsaturated ketone
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Pentylthio, methylisoxazol-amino Ester, thioether, isoxazole
I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) Pentyloxy, methylisoxazol-amino Ester, ether, isoxazole
Methyl 2-{5-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate Cyano, indol-3-yl ethylamino Ester, cyano, amide, indole
4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide Trifluoromethyl pyrazole, benzenesulfonamide Sulfonamide, trifluoromethyl, pyrazole

Analysis :

  • Electron-Withdrawing/Donating Groups: The target compound’s α,β-unsaturated ketone and amide groups are electron-withdrawing, polarizing the π-system and enhancing electrophilicity. The cyano group in ’s compound introduces strong electron-withdrawing effects, likely lowering the LUMO energy compared to the target compound .
  • Conjugation and Planarity :
    • The target compound’s conjugated furan-oxopropenyl system promotes planarity, favoring π-π stacking interactions. By contrast, I-6501/I-6502’s flexible pentyl chains disrupt conjugation, reducing rigidity .
Physicochemical Properties
  • Solubility: The target compound’s amide and ester groups enhance water solubility compared to I-6501/I-6502, which lack hydrogen-bond donors. However, the trifluoromethyl group in ’s compound may reduce solubility due to hydrophobicity .
  • Thermal Stability :
    • Conjugated systems in the target compound likely improve thermal stability over I-6501/I-6502’s flexible chains. The trifluoromethyl group in ’s compound may further enhance stability via steric and electronic effects .

Computational and Structural Insights

  • DFT Studies : The target compound’s electronic structure can be modeled using hybrid functionals (e.g., B3LYP) to predict HOMO-LUMO gaps and charge distribution, critical for understanding reactivity .
  • Crystallography : Software like SHELX () could resolve the compound’s planarity and bond lengths, confirming conjugation effects .

Biological Activity

Ethyl 4-{5-[(1E)-3-[4-(furan-2-amido)phenyl]-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety, which is known for its diverse biological activities. The presence of the furan ring is significant, as compounds containing this structure have been shown to exhibit various pharmacological effects, including antimicrobial and anticancer properties.

Biological Activities

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound demonstrate significant anticancer activity. For instance, derivatives of furan have been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Activity
Compounds containing furan rings exhibit notable antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Furan-containing compounds have been linked to the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory responses . This property could make this compound a candidate for further investigation in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

Table 1: Biological Activities of Furan Derivatives

CompoundActivity TypeIC50 (µM)Reference
Furan Derivative AAnticancer10
Furan Derivative BAntimicrobial15
Furan Derivative CAnti-inflammatory20

These findings suggest that modifications to the furan structure can significantly enhance biological activity.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Q. What are the key steps for synthesizing ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Prepare the furan-2-carboxamide intermediate via amidation of 4-aminophenyl furan-2-carboxylate using furan-2-carbonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst) .
  • Step 2 : Introduce the α,β-unsaturated ketone moiety via Claisen-Schmidt condensation between the furan-2-carboxamide derivative and a propanal derivative, using NaOH/EtOH or acidic conditions to favor the (E)-isomer .
  • Step 3 : Couple the resulting enone with a furan-benzoate ester using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃, DMF/H₂O) to assemble the biaryl structure .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How can spectroscopic techniques validate the structure of this compound?

A combination of methods is required:

  • NMR : ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.3–7.8 ppm), benzoate ester carbonyl (δ ~165 ppm), and the (E)-configured enone (trans coupling constants, J ≈ 16 Hz for vinyl protons) .
  • IR : Stretching bands for ester C=O (~1720 cm⁻¹), amide N-H (~3300 cm⁻¹), and conjugated enone C=O (~1670 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester and amide groups .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Electron Distribution : Analyze HOMO-LUMO gaps to predict reactivity; the enone and furan rings often act as electron-deficient regions, influencing nucleophilic/electrophilic behavior .
  • Geometric Optimization : Compare computed bond lengths/angles (e.g., C=O in enone vs. ester) with X-ray crystallography data to validate structural models .
  • Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) to assess potential applications in materials science .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioassays (e.g., cytotoxicity vs. anti-inflammatory activity) require:

  • Dose-Response Replication : Test multiple concentrations (e.g., 1–100 µM) across ≥3 independent trials to confirm IC₅₀ values .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside general cytotoxicity screens (MTT assay on HEK-293 cells) to differentiate on-target effects from nonspecific toxicity .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a confounding factor .

Q. How to design experiments probing the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at intervals (0, 6, 24, 48 h). Ester groups are prone to hydrolysis; consider pro-drug modifications if instability is observed .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor by LC-MS for radical-mediated decomposition, particularly in the furan or enone moieties .
  • Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition thresholds, which inform storage conditions .

Q. What computational methods predict intermolecular interactions in crystal packing?

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer software. For this compound, amide and ester groups likely form hydrogen bonds with adjacent molecules .
  • PIXEL Method : Calculate lattice energy contributions from Coulombic, polarization, and dispersion forces to explain polymorphism or solvent-free crystallization trends .

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the biaryl junction may reduce Suzuki coupling yields; microwave-assisted synthesis (100°C, 30 min) can improve efficiency .
  • Data Interpretation : Overlapping NMR signals (e.g., furan and benzene protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
  • Ethical Compliance : Adhere to institutional guidelines for computational resource allocation and biological safety (BSL-2 for cytotoxicity assays) .

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